2-(2,2-Dibromovinyl)furan

Description

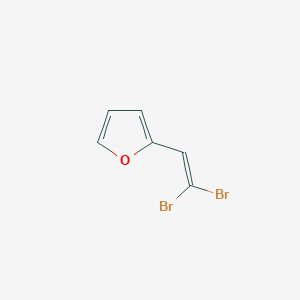

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dibromoethenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-6(8)4-5-2-1-3-9-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVJQAUMWQPCHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446159 | |

| Record name | 2-(2,2-dibromovinyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100074-10-0 | |

| Record name | 2-(2,2-dibromovinyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2,2-Dibromovinyl)furan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(2,2-Dibromovinyl)furan, a furan derivative with potential applications in organic synthesis and medicinal chemistry. This document details its structural characteristics, spectroscopic data, synthetic methodologies, and reactivity profile, presented in a format tailored for researchers and drug development professionals.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized below. It is important to note that while some experimental data is available, other properties are estimated based on data from structurally similar compounds.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Br₂O | [1] |

| Molecular Weight | 251.90 g/mol | [1] |

| CAS Number | 100074-10-0 | [1] |

| Appearance | Solid | [2] |

| Melting Point | Not explicitly reported; likely a low-melting solid. | |

| Boiling Point | Not explicitly reported. | |

| Density | Not explicitly reported. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, THF, and acetone. | |

| Storage | Sealed in dry conditions at 2-8°C. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: A ¹³C NMR spectrum for this compound dissolved in CDCl₃ has been reported.[3] The chemical shifts provide insight into the carbon framework of the molecule.

-

¹H NMR: While a specific ¹H NMR spectrum for this compound was not found in the literature, the expected signals would include peaks corresponding to the protons on the furan ring and the vinyl proton. The chemical shifts and coupling constants would be informative for structural confirmation.

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Detailed mass spectrometry data for this compound is not available in the searched literature. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of two bromine atoms. Fragmentation patterns would likely involve cleavage of the dibromovinyl group and fragmentation of the furan ring.

Synthesis of this compound

The most plausible and widely used method for the synthesis of this compound is the Corey-Fuchs reaction, starting from furan-2-carboxaldehyde.[4][5][6][7] This two-step process involves the formation of a dibromo-olefin intermediate, which can be isolated.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Corey-Fuchs Reaction

This protocol is a general procedure for the Corey-Fuchs reaction and should be adapted and optimized for the specific synthesis of this compound.[3]

Step 1: Synthesis of the Dibromoolefin

-

To a solution of triphenylphosphine (3.0 equivalents) in dry dichloromethane (DCM) cooled to 0°C under an inert atmosphere (e.g., argon), add carbon tetrabromide (1.5 equivalents).

-

Stir the resulting mixture at 0°C for 15 minutes.

-

To this solution, add furan-2-carboxaldehyde (1.0 equivalent) in dry DCM.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Triturate the mixture with cold hexanes and filter to remove excess triphenylphosphine.

-

Concentrate the filtrate and purify the residue by silica gel chromatography to obtain this compound.

Caption: Experimental workflow for the synthesis.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the properties of both the furan ring and the gem-dibromovinyl group.

Furan Ring Reactivity

The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. However, it is also sensitive to strong acids, which can lead to polymerization or ring-opening.[8][9][10] The electron-withdrawing nature of the dibromovinyl substituent is expected to decrease the reactivity of the furan ring towards electrophiles compared to unsubstituted furan.

Gem-Dibromovinyl Group Reactivity

The gem-dibromoalkene moiety is a versatile functional group. It can undergo a variety of transformations, including:

-

Lithium-halogen exchange: Treatment with strong bases like n-butyllithium can lead to the formation of a lithium acetylide, which can then be reacted with various electrophiles. This is the second step of the Corey-Fuchs reaction to form terminal alkynes.[4][5][6]

-

Nucleophilic substitution: The vinyl bromides can potentially undergo nucleophilic substitution reactions, although this may require specific catalysts or conditions.

Stability

Furan derivatives can exhibit instability under strongly acidic or basic conditions.[7][11] The stability of this compound is likely influenced by the electron-withdrawing dibromovinyl group, which may affect the susceptibility of the furan ring to acid-catalyzed degradation. It should be stored in a dry, cool environment to prevent potential decomposition.[1]

Caption: Key reactivity aspects of the molecule.

Safety Information

This compound is classified as acutely toxic if swallowed and is toxic to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment should be worn when handling this compound, and it should be handled in a well-ventilated area.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. While some experimental data remains to be fully elucidated in the literature, the information on its synthesis, spectroscopic characteristics, and expected reactivity serves as a valuable resource for researchers in organic synthesis and drug discovery. Further investigation into its physical properties and biological activity is warranted to fully explore its potential applications.

References

- 1. 100074-10-0|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Corey-Fuchs Reaction [organic-chemistry.org]

- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 9. scribd.com [scribd.com]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Formation of 2-(2,2-Dibromovinyl)furan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(2,2-dibromovinyl)furan, a valuable synthetic intermediate. The core of this process is the Corey-Fuchs reaction, a reliable method for the one-carbon homologation of aldehydes to gem-dibromoolefins. This document details the underlying reaction mechanism, provides a summary of relevant quantitative data, outlines a detailed experimental protocol, and includes visualizations of the key processes.

Mechanism of Formation: The Corey-Fuchs Reaction

The formation of this compound from furan-2-carbaldehyde is achieved through the Corey-Fuchs reaction.[1][2][3] This reaction proceeds in two main stages: the in-situ generation of a phosphorus ylide, followed by its reaction with the aldehyde in a manner analogous to the Wittig reaction.[1][3]

Stage 1: Formation of the Dibromomethylenephosphorane Ylide

The reaction is initiated by the reaction of triphenylphosphine (PPh₃), a good nucleophile, with carbon tetrabromide (CBr₄). In this step, two equivalents of triphenylphosphine are typically used. One equivalent of triphenylphosphine attacks a bromine atom on carbon tetrabromide, displacing a tribromomethanide anion. This results in the formation of a phosphonium salt and the tribromomethanide anion. A second equivalent of triphenylphosphine then deprotonates the resulting haloform-like intermediate to generate the key reactive species: dibromomethylene-triphenylphosphorane (a phosphorus ylide). The other product of this stage is triphenylphosphine oxide.

Stage 2: Wittig-type Reaction with Furan-2-carbaldehyde

The generated dibromomethylenephosphorane ylide then reacts with furan-2-carbaldehyde. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a betaine intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. This ring is unstable and fragments to yield the desired this compound and triphenylphosphine oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the Corey-Fuchs reaction.

| Parameter | Value | Notes |

| Starting Material | Furan-2-carbaldehyde | - |

| Reagents | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) | Typically used in excess relative to the aldehyde. |

| Solvent | Dichloromethane (CH₂Cl₂) | A common solvent for this reaction. |

| Temperature | 0 °C to room temperature | The reaction is often initiated at a lower temperature and then allowed to warm. |

| Reaction Time | Several hours | Reaction progress is typically monitored by TLC. |

| Yield | High | The Corey-Fuchs reaction is generally high-yielding. |

| ¹H NMR (CDCl₃) | δ ~7.4 (d, 1H), ~6.7 (d, 1H), ~6.4 (dd, 1H), ~6.3 (s, 1H) | Approximate chemical shifts for the furan and vinyl protons. |

| ¹³C NMR (CDCl₃) | δ ~150, ~144, ~125, ~112, ~111, ~90 | Approximate chemical shifts for the furan and vinyl carbons. |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Furan-2-carbaldehyde

-

Triphenylphosphine (PPh₃)

-

Carbon Tetrabromide (CBr₄)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add triphenylphosphine (2.0 eq.) and anhydrous dichloromethane.

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. To this solution, add a solution of carbon tetrabromide (1.0 eq.) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30 minutes.

-

Ylide Formation: Stir the resulting dark red to brown mixture at 0 °C for 1 hour to ensure the complete formation of the dibromomethylenephosphorane ylide.

-

Aldehyde Addition: Add a solution of furan-2-carbaldehyde (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.

-

Characterization: Characterize the final product by ¹H NMR and ¹³C NMR spectroscopy.

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow.

Caption: Mechanism of the Corey-Fuchs Reaction.

Caption: Experimental Workflow for Synthesis.

References

Spectroscopic Data for 2-(2,2-Dibromovinyl)furan: A Technical Guide

Absence of specific experimental data for 2-(2,2-dibromovinyl)furan necessitates an analysis based on structurally analogous compounds. This guide provides a detailed examination of the expected spectroscopic characteristics of this compound by presenting and interpreting the NMR, IR, and MS data of 2-vinylfuran and 2-bromofuran. Detailed experimental protocols for acquiring such data are also provided for researchers in drug development and related scientific fields.

While a comprehensive search of available scientific literature and databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for this compound, a reasonable prediction of its spectral properties can be made by analyzing the data of structurally related compounds. This technical guide presents the available spectroscopic data for 2-vinylfuran and 2-bromofuran to serve as a reference for the characterization of the title compound.

Predicted Spectroscopic Characteristics of this compound

The introduction of a dibromovinyl group at the 2-position of the furan ring is expected to significantly influence its spectroscopic properties.

-

1H NMR: The furan ring protons are expected to appear in the aromatic region, with the vinyl proton likely deshielded due to the presence of the two bromine atoms.

-

13C NMR: The carbon atoms of the furan ring and the vinyl group will show distinct chemical shifts. The carbon bearing the two bromine atoms is expected to be significantly downfield.

-

IR Spectroscopy: The spectrum will likely show characteristic peaks for the furan ring C-H and C-O-C stretching, as well as vibrations associated with the C=C double bond of the vinyl group and the C-Br bonds.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (C6H4Br2O). The isotopic pattern of the molecular ion, with the characteristic M, M+2, and M+4 peaks due to the two bromine atoms, will be a key identifying feature.

Spectroscopic Data of Analogous Compounds

The following tables summarize the available spectroscopic data for 2-vinylfuran and 2-bromofuran, which can be used to estimate the spectral values for this compound.

Table 1: 1H and 13C NMR Data of Analogous Furan Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 2-Vinylfuran | 1H NMR | 5.23 (dd, 1H), 5.75 (dd, 1H), 6.33 (dd, 1H), 6.42 (d, 1H), 7.38 (d, 1H) |

| 13C NMR | 110.9, 111.8, 117.1, 128.9, 143.5, 152.6 | |

| 2-Bromofuran | 1H NMR | 6.35 (dd, 1H), 6.45 (dd, 1H), 7.40 (dd, 1H) |

| 13C NMR | 110.0, 112.2, 123.5, 145.0 |

Note: NMR data can vary depending on the solvent and the spectrometer frequency.

Table 2: IR and MS Data of Analogous Furan Derivatives

| Compound | IR (cm-1) | Mass Spectrometry (m/z) |

| 2-Vinylfuran | 3120, 1640, 1550, 1480, 1370, 1250, 1150, 1010, 960, 880, 740 | 94 (M+), 93, 65, 39[1][2] |

| 2-Bromofuran | 3130, 1580, 1480, 1370, 1250, 1160, 1070, 1010, 910, 880, 740 | 148, 146 (M+), 117, 115, 67, 39 |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for furan derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the purified furan derivative.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and lock the spectrometer to the deuterium frequency of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the 1H and 13C NMR spectra using standard pulse sequences.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the chemical shifts to the internal standard or the residual solvent peak.

-

Integrate the peaks in the 1H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the IR spectrum of the sample.

-

The instrument will automatically subtract the background from the sample spectrum.

Data Analysis:

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Correlate the observed bands to the functional groups present in the molecule.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection and Spectrum Generation:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Analyze the molecular ion peak and the fragmentation pattern to determine the molecular weight and structural features of the compound.

References

Reactivity Profile of the 2-(2,2-Dibromovinyl)furan Moiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(2,2-dibromovinyl)furan scaffold is a versatile and highly reactive building block in modern organic synthesis. Its unique electronic and structural features, combining the aromatic furan ring with a gem-dibromoalkene, offer a rich platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of the reactivity of this moiety, focusing on its applications in cross-coupling, lithiation-trapping, and cycloaddition reactions, which are pivotal in the development of novel therapeutic agents and functional materials.

Synthesis of this compound

The primary route to this compound involves the Wittig-type olefination of furfural. This reaction typically utilizes a phosphorus ylide generated from carbon tetrabromide and triphenylphosphine.

Experimental Protocol: Synthesis of this compound

A solution of furfural (1.0 equivalent) in anhydrous dichloromethane is added dropwise to a pre-formed solution of the dibromophosphorane, prepared by the reaction of triphenylphosphine (2.0 equivalents) and carbon tetrabromide (1.0 equivalent) in dichloromethane at 0 °C. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Cross-Coupling Reactions

The gem-dibromovinyl group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of the two bromine atoms allows for selective mono- or di-substitution, providing a powerful tool for molecular diversification.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the dibromovinylfuran and various aryl or vinyl boronic acids or esters. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.

General Experimental Protocol: Suzuki-Miyaura Coupling

To a solution of this compound (1.0 equivalent) and an arylboronic acid (1.1-2.2 equivalents) in a suitable solvent system (e.g., dioxane/water), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) and a base (e.g., K₂CO₃, 2.0 equivalents) are added. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-(2-bromo-2-phenylvinyl)furan | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | 2-(2-bromo-2-(4-methoxyphenyl)vinyl)furan | 70-80 |

| 3 | Thiophene-2-boronic acid | 2-(2-bromo-2-(thiophen-2-yl)vinyl)furan | 65-75 |

Note: Yields are indicative and can vary based on specific reaction conditions.

Stille Coupling

The Stille coupling involves the reaction of the dibromovinylfuran with organostannanes. This method is particularly useful for creating complex carbon skeletons and is compatible with a wide array of functional groups.[1][2][3]

General Experimental Protocol: Stille Coupling

A mixture of this compound (1.0 equivalent), an organostannane (1.1-2.2 equivalents), a palladium catalyst like Pd(PPh₃)₄ (0.05 equivalents), and a copper(I) co-catalyst (e.g., CuI) in an anhydrous solvent (e.g., THF or DMF) is heated under an inert atmosphere.[1][2] Upon completion, the reaction is worked up by quenching with an aqueous solution of KF to remove tin byproducts, followed by extraction and purification.[1]

Table 2: Representative Stille Coupling Reactions

| Entry | Organostannane | Product | Yield (%) |

| 1 | Tributyl(vinyl)stannane | 2-(2-bromo-1,3-butadien-1-yl)furan | 60-70 |

| 2 | Tributyl(phenyl)stannane | 2-(2-bromo-2-phenylvinyl)furan | 70-80 |

| 3 | Tributyl(2-furyl)stannane | 2-(2-bromo-2-(furan-2-yl)vinyl)-2,2'-bifuran | 55-65 |

Note: Yields are indicative and can vary based on specific reaction conditions.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between the dibromovinylfuran and terminal alkynes, leading to the synthesis of enyne derivatives.[4] This reaction is typically catalyzed by a combination of palladium and copper complexes.[5][6]

General Experimental Protocol: Sonogashira Coupling

To a solution of this compound (1.0 equivalent) and a terminal alkyne (1.1-2.2 equivalents) in a suitable solvent (e.g., THF or an amine base like diethylamine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) are added.[5] The reaction is typically carried out at room temperature under an inert atmosphere. After completion, the reaction mixture is filtered, washed, and the product is purified by chromatography.[5]

Table 3: Representative Sonogashira Coupling Reactions

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 2-(4-bromo-4-phenylbut-3-en-1-ynyl)furan | 80-90 |

| 2 | Trimethylsilylacetylene | 2-(4-bromo-4-(trimethylsilyl)but-3-en-1-ynyl)furan | 75-85 |

| 3 | 1-Hexyne | 2-(1-bromohept-1-en-3-ynyl)furan | 70-80 |

Note: Yields are indicative and can vary based on specific reaction conditions.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents to form C-C bonds with the dibromovinylfuran. Organozinc reagents are known for their high reactivity and functional group tolerance.[7][8]

General Experimental Protocol: Negishi Coupling

An organozinc reagent, prepared in situ from the corresponding organohalide and activated zinc, is reacted with this compound in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in an anhydrous solvent like THF.[9] The reaction is conducted under an inert atmosphere. Workup typically involves quenching with a saturated aqueous solution of ammonium chloride, followed by extraction and purification.[9]

Table 4: Representative Negishi Coupling Reactions

| Entry | Organozinc Reagent | Product | Yield (%) |

| 1 | Phenylzinc chloride | 2-(2-bromo-2-phenylvinyl)furan | 70-80 |

| 2 | Vinylzinc bromide | 2-(2-bromo-1,3-butadien-1-yl)furan | 65-75 |

| 3 | Alkylzinc halide | 2-(2-bromo-2-alkylvinyl)furan | 60-70 |

Note: Yields are indicative and can vary based on specific reaction conditions.

Lithiation and Electrophilic Quench

The furan ring can be selectively deprotonated at the C5 position (alpha to the oxygen and adjacent to the dibromovinyl group) using a strong base like n-butyllithium. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.[10]

General Experimental Protocol: Lithiation and Electrophilic Quench

To a solution of this compound in an anhydrous ethereal solvent (e.g., THF) at low temperature (-78 °C), a solution of n-butyllithium is added dropwise. After stirring for a short period, the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) is added. The reaction is then warmed to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted and purified by standard methods.

Table 5: Lithiation and Electrophilic Quench Reactions

| Entry | Electrophile | Product | Yield (%) |

| 1 | Benzaldehyde | (5-(2,2-dibromovinyl)furan-2-yl)(phenyl)methanol | 60-70 |

| 2 | Acetone | 2-(5-(2,2-dibromovinyl)furan-2-yl)propan-2-ol | 55-65 |

| 3 | Methyl iodide | 2-(2,2-dibromovinyl)-5-methylfuran | 50-60 |

Note: Yields are indicative and can vary based on specific reaction conditions.

Cycloaddition Reactions

The furan ring in this compound can participate as a diene in Diels-Alder reactions, particularly with reactive dienophiles.[11] This [4+2] cycloaddition provides a powerful method for the construction of oxabicyclic systems.

General Experimental Protocol: Diels-Alder Reaction

A solution of this compound and a dienophile (e.g., maleic anhydride or N-phenylmaleimide) in a suitable solvent (e.g., toluene or xylene) is heated to promote the cycloaddition. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed, and the resulting oxabicyclic adduct is purified by recrystallization or column chromatography.

Table 6: Representative Diels-Alder Reactions

| Entry | Dienophile | Product | Yield (%) |

| 1 | Maleic anhydride | Oxabicyclo[2.2.1]heptene derivative | 50-60 |

| 2 | N-Phenylmaleimide | N-phenyl-oxabicyclo[2.2.1]heptene derivative | 55-65 |

Note: Yields are indicative and can vary based on specific reaction conditions and the stability of the adduct.

Visualizations

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Caption: Lithiation of this compound and reaction with an electrophile.

Caption: Diels-Alder cycloaddition reaction of this compound.

Conclusion

The this compound moiety is a highly valuable synthetic intermediate, offering a wide range of possibilities for the construction of complex and diverse molecular structures. Its reactivity in palladium-catalyzed cross-coupling reactions, selective lithiation and electrophilic quenching, and cycloaddition reactions makes it a powerful tool for medicinal chemists and materials scientists. The protocols and data presented in this guide provide a solid foundation for the exploration and application of this versatile building block in the development of new and innovative compounds. Further research into the reactivity of this scaffold is likely to uncover even more synthetic applications, solidifying its importance in modern organic chemistry.

References

- 1. Stille Coupling | NROChemistry [nrochemistry.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Stille Coupling [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Negishi coupling - Wikipedia [en.wikipedia.org]

- 8. Negishi Coupling [organic-chemistry.org]

- 9. Negishi Coupling | NROChemistry [nrochemistry.com]

- 10. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Stability and Storage of 2-(2,2-Dibromovinyl)furan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2,2-Dibromovinyl)furan. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from safety data sheets (SDS) of structurally similar compounds, including furan and other vinyl halides, to provide the best-practice recommendations for handling and storage.

Chemical Stability Profile

This compound possesses a unique chemical structure, combining a furan ring with a dibromovinyl group. This combination influences its stability and reactivity.

-

Vinyl Halide Moiety: Vinyl halides are generally more stable than their alkyl halide counterparts due to the resonance between the halogen's lone pairs and the double bond. This resonance imparts a partial double bond character to the carbon-halogen bond, making it stronger and less susceptible to nucleophilic substitution.[1][2][3][4] However, they can undergo elimination reactions under strong basic conditions.[3][4]

-

Furan Ring: The furan ring is an aromatic heterocycle, but it is less aromatic and more reactive than benzene. Furans can be susceptible to acids and can undergo reactions such as electrophilic substitution and Diels-Alder reactions. Of particular note for storage, furan and its derivatives can be prone to oxidation and polymerization, sometimes initiated by light or air.[5][6] Furan itself is known to form explosive peroxides upon prolonged exposure to air.[5][6]

Based on these structural components, this compound is expected to be a relatively stable compound under controlled conditions but may be sensitive to heat, light, oxygen, and strong bases.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the public domain, potential degradation routes can be inferred from the reactivity of its constituent functional groups.

-

Peroxide Formation: Similar to other furan derivatives, there is a risk of peroxide formation upon prolonged storage, especially in the presence of oxygen and light.[5][6] This is a critical safety concern as peroxides can be explosive.

-

Polymerization: Furan and some of its derivatives can polymerize, a reaction that can be catalyzed by heat and light.

-

Elimination: Although the vinyl bromide bond is relatively stable, strong bases could potentially induce elimination of HBr to form a bromoalkyne derivative.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended. These are based on best practices for similar chemical structures.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Refrigeration slows down potential degradation reactions, such as polymerization and peroxide formation.[7] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[5][6] | To prevent oxidation and the formation of potentially explosive peroxides.[5][6] |

| Light | Protect from light. Store in an amber vial or a light-blocking outer container.[6][8] | Light can catalyze degradation reactions, including polymerization and peroxide formation.[6] |

| Container | Use a tightly sealed, appropriate chemical-resistant container. | To prevent exposure to air and moisture. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] | To avoid inhalation and skin contact. |

| Peroxide Testing | Periodically test for the presence of peroxides, especially for older samples or containers that have been opened.[5][6] | To mitigate the risk of explosion from peroxide accumulation. |

Experimental Protocols

-

Forced Degradation Studies: Exposing the compound to a range of stress conditions (e.g., heat, light, humidity, acidic/basic conditions, and oxidation) to identify potential degradation products and pathways.

-

Long-Term Stability Studies: Storing the compound under recommended storage conditions and monitoring its purity and physical appearance at specific time intervals.

-

Analytical Methodologies: Utilizing techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to detect and quantify the parent compound and any degradation products.

Visualizing Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound to maintain its stability.

Caption: Recommended workflow for handling and storage of this compound.

This guide provides a foundational understanding of the stability and storage requirements for this compound based on current chemical knowledge. For critical applications, it is strongly recommended that stability studies are conducted on the specific material being used.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Furan formation during storage and reheating of sterilised vegetable purées - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Initial Toxicity Screening of 2-(2,2-Dibromovinyl)furan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this document, specific in-depth toxicological studies on 2-(2,2-Dibromovinyl)furan are not publicly available. This guide provides a preliminary toxicological overview based on available safety data, the known toxicology of the parent compound furan, and the general toxicological profiles of organobromine compounds. The information herein is intended for initial screening purposes and to guide future toxicological investigation.

Executive Summary

This technical guide outlines a framework for the initial toxicity screening of this compound, a halogenated derivative of furan. In the absence of direct experimental data, this document synthesizes available hazard information and extrapolates potential toxicological endpoints based on the well-documented toxicity of furan and other organobromine compounds. The primary concerns for furan derivatives are their potential for metabolic activation into reactive intermediates, leading to cytotoxicity and genotoxicity. This guide provides a basis for designing a comprehensive toxicological evaluation for this and structurally related compounds.

Hazard Identification and Classification

Based on information from chemical suppliers, this compound is classified with several hazard statements under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These classifications provide a foundational understanding of the potential risks associated with handling and exposure to this compound.

Table 1: GHS Hazard Statements for this compound

| Hazard Code | Hazard Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

These classifications suggest that this compound should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, especially when working with the pure substance or in poorly ventilated areas.

Predicted Toxicological Profile

The toxicological profile of this compound can be inferred from the known toxicities of its core structure, furan, and the presence of bromine substituents.

Toxicity of the Furan Moiety

Furan itself is a known hepatotoxicant and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1] The toxicity of furan is primarily mediated through its metabolic activation by cytochrome P450 enzymes, particularly CYP2E1, to a highly reactive and unstable intermediate, cis-2-butene-1,4-dial.[2][3] This reactive metabolite can form adducts with cellular macromolecules, including proteins and DNA, leading to cellular damage, oxidative stress, and genotoxicity.[3][4] Given that this compound possesses the furan ring, it is plausible that it could undergo a similar metabolic activation pathway.

Influence of Bromine Substitution

The presence of two bromine atoms on the vinyl group can significantly influence the compound's reactivity and toxicity. Organobromine compounds are known for a range of toxic effects, and their lipophilicity can lead to bioaccumulation.[5][6] The bromine atoms are electron-withdrawing and may affect the electronic properties of the furan ring and the vinyl group, potentially influencing the rate and site of metabolism. Alkyl bromine compounds can act as alkylating agents, which raises concerns about their potential to react with biological nucleophiles and cause cellular damage.[6]

Proposed Initial Toxicity Screening Strategy

A tiered approach is recommended for the initial toxicity screening of this compound, starting with in vitro assays and progressing to in vivo studies if necessary.

In Vitro Toxicity Assessment

A battery of in vitro assays should be conducted to assess the cytotoxic and genotoxic potential of the compound.

-

Cytotoxicity Assays: Initial screening for cytotoxicity can be performed using various cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin irritation). Common assays include the MTT assay (assessing metabolic activity), LDH release assay (assessing membrane integrity), and neutral red uptake assay.[7][8]

-

Genotoxicity Assays: To evaluate the potential for DNA damage, a standard set of genotoxicity tests should be employed. This includes the Ames test (bacterial reverse mutation assay) to detect point mutations, and in vitro micronucleus or chromosomal aberration assays in mammalian cells to detect clastogenic and aneugenic effects.

-

Metabolic Activation Studies: Investigating the role of metabolic activation is crucial. This can be achieved by performing cytotoxicity and genotoxicity assays with and without the addition of a metabolic activation system (e.g., S9 fraction from rat liver).[2]

In Vivo Toxicity Assessment

If significant in vitro toxicity is observed, or if further safety data is required, in vivo studies in a rodent model (e.g., rats or mice) would be the next step.

-

Acute Oral Toxicity: An acute oral toxicity study (e.g., following OECD Guideline 423 or the Up-and-Down Procedure) can determine the acute toxic class of the compound and provide an estimate of the LD50.[9][10] This study also allows for the observation of clinical signs of toxicity.

-

Dermal and Eye Irritation: In vivo studies to confirm skin and eye irritation potential (e.g., following OECD Guidelines 404 and 405) may be necessary depending on the intended application of the compound.

Visualizations

Signaling Pathways and Experimental Workflows

dot

Caption: Generalized workflow for the initial toxicity screening of a novel chemical compound.

dot

Caption: Postulated metabolic activation pathway for furan derivatives leading to toxicity.

Experimental Protocols (General)

While specific protocols for this compound are not available, the following are generalized methodologies for the key recommended in vitro and in vivo tests.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated and vehicle controls.

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]

In Vivo Acute Oral Toxicity (Up-and-Down Procedure - UDP)

-

Animal Acclimatization: Acclimate healthy, young adult rodents (e.g., female rats, as they are often more sensitive) to the laboratory conditions for at least 5 days.

-

Dosing: Administer a single oral dose of this compound to one animal. The initial dose is selected based on available information (or a default value if none exists).

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level. This sequential process continues until the stopping criteria are met.

-

Data Analysis: The results are used to classify the compound into a GHS toxicity category and to estimate the LD50.[12]

Conclusion and Future Directions

The initial toxicity screening of this compound should be approached with caution due to the known hazards of furan and organobromine compounds. The GHS hazard classifications indicate that it is harmful if swallowed and an irritant to the skin, eyes, and respiratory system. The primary toxicological concern is the potential for metabolic activation to a reactive intermediate that can cause cellular damage.

A comprehensive in vitro evaluation of cytotoxicity and genotoxicity is strongly recommended as the initial step in a formal risk assessment. These studies, particularly those incorporating metabolic activation systems, will provide critical data on the compound's intrinsic toxicity. Subsequent in vivo studies should be guided by the results of the in vitro assays and the intended use and potential exposure routes of the compound. This structured approach will ensure a thorough and data-driven assessment of the toxicological risks associated with this compound.

References

- 1. Furan - Wikipedia [en.wikipedia.org]

- 2. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 10. fda.gov [fda.gov]

- 11. benchchem.com [benchchem.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-Depth Technical Guide to the Synthesis of 2-(2,2-Dibromovinyl)furan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of the synthesis of 2-(2,2-dibromovinyl)furan, a furan derivative with potential applications in organic synthesis and medicinal chemistry. The primary focus is on the Corey-Fuchs reaction, the most prevalent and efficient method for its preparation from furfural. This document details the historical context of the reaction, its mechanism, and a comprehensive experimental protocol. Quantitative data, including reaction parameters and yields, are summarized for clarity. Additionally, alternative synthetic strategies are briefly discussed. The guide is intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

Furan and its derivatives are a class of heterocyclic compounds that are integral to numerous natural products and pharmacologically active molecules. The introduction of a dibromovinyl functional group to the furan scaffold, as in this compound, offers a versatile synthetic handle for further chemical transformations, such as cross-coupling reactions and the formation of alkynes, making it a valuable intermediate in the synthesis of more complex molecules.

While a specific "discovery" of this compound as a singular event is not prominently documented, its synthesis is intrinsically linked to the development of olefination reactions, particularly the Corey-Fuchs reaction.

The Corey-Fuchs Reaction: A Cornerstone in the Synthesis of this compound

The primary and most widely employed method for the synthesis of this compound is the Corey-Fuchs reaction . This reaction, first reported by E.J. Corey and P.L. Fuchs in 1972, provides a reliable pathway for the conversion of aldehydes into 1,1-dibromoolefins.[1]

The reaction proceeds in two main stages:

-

In situ generation of the dibromomethylene ylide: Triphenylphosphine (PPh₃) reacts with carbon tetrabromide (CBr₄) to form a phosphonium salt, which is then deprotonated to generate the reactive dibromomethylenephosphorane ylide.

-

Wittig-type reaction: The generated ylide then reacts with an aldehyde, in this case, furfural, via a Wittig-type mechanism to yield the desired 1,1-dibromoolefin, this compound, and triphenylphosphine oxide as a byproduct.[2]

The overall transformation can be represented as follows:

Figure 1. General scheme of the Corey-Fuchs reaction for the synthesis of this compound.

Historical Context

The development of the Corey-Fuchs reaction was a significant advancement in organic synthesis, providing a much-needed method for the one-carbon homologation of aldehydes to terminal alkynes (via the 1,1-dibromoolefin intermediate). Prior to this, such transformations were often cumbersome and less efficient. The robustness and broad substrate scope of the Corey-Fuchs reaction quickly established it as a staple in synthetic organic chemistry.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound from furfural using the Corey-Fuchs reaction. This protocol is a compilation and adaptation of general procedures for the Corey-Fuchs reaction.

Synthesis of this compound via the Corey-Fuchs Reaction

Materials:

-

Furfural

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of triphenylphosphine (2.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C in an ice bath, add carbon tetrabromide (1.0 eq) portion-wise. The mixture is stirred at 0 °C for approximately 30 minutes, during which the color may change.

-

Addition of Furfural: A solution of freshly distilled furfural (1.0 eq) in dry DCM is then added dropwise to the reaction mixture at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-3 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is triturated with hexane to precipitate the triphenylphosphine oxide byproduct.

-

Purification: The mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to afford pure this compound.

Figure 2. Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound via the Corey-Fuchs reaction. It is important to note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Substrate | Furfural | General Procedure |

| Reagents | PPh₃, CBr₄ | General Procedure |

| Solvent | Dichloromethane (DCM) | General Procedure |

| Temperature | 0 °C to room temperature | General Procedure |

| Reaction Time | 1 - 3 hours | General Procedure |

| Yield | 60-85% (typical) | Estimated from similar reactions |

Alternative Synthesis Methods

While the Corey-Fuchs reaction is the most common method, other approaches for the synthesis of 1,1-dihaloolefins exist, although they are less frequently applied to furfural for this specific transformation. These can include:

-

Reaction of aldehydes with dihalomethyl lithium reagents: This method involves the use of highly reactive and often thermally unstable organolithium species.

-

Modification of other vinyl groups: In principle, a pre-existing vinyl group could be halogenated, but this often leads to a mixture of products and is less direct.

These alternative methods generally offer fewer advantages in terms of yield, simplicity, and substrate scope compared to the Corey-Fuchs reaction for the preparation of this compound.

Conclusion

The synthesis of this compound is predominantly achieved through the Corey-Fuchs reaction, a reliable and high-yielding method that has been a cornerstone of organic synthesis for decades. This guide provides a detailed overview of the historical context, mechanism, and a practical experimental protocol for this transformation. The provided quantitative data and workflow diagrams are intended to aid researchers in the successful preparation of this versatile synthetic intermediate. As the demand for novel furan-based compounds in various scientific fields continues to grow, a thorough understanding of the synthesis of key building blocks like this compound remains essential.

References

Methodological & Application

2-(2,2-Dibromovinyl)furan: A Versatile Precursor in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,2-Dibromovinyl)furan is a highly versatile synthetic intermediate that serves as a valuable precursor in a wide array of organic transformations. Its unique structural motif, featuring a furan ring connected to a gem-dibromoalkene, provides two reactive sites for strategic functionalization. This allows for the construction of complex molecular architectures, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials. This document provides detailed application notes and experimental protocols for the synthesis and subsequent reactions of this compound, supported by quantitative data and visual diagrams to facilitate its use in the laboratory.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Corey-Fuchs reaction, which involves the reaction of furfural with a phosphonium ylide generated from carbon tetrabromide and triphenylphosphine.[1][2]

Experimental Protocol: Corey-Fuchs Reaction for the Synthesis of this compound

Materials:

-

Furfural

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Zinc dust (optional, as a scavenger for PPh₃Br₂)

-

n-Butyllithium (n-BuLi) or other strong base for subsequent reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add triphenylphosphine (2.0 eq) and anhydrous dichloromethane under an argon atmosphere.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add carbon tetrabromide (1.0 eq) portion-wise, maintaining the temperature below 20 °C. The solution will turn from colorless to a deep red or brown, indicating the formation of the ylide.

-

After the addition is complete, stir the mixture at 0 °C for 30-60 minutes.

-

Add a solution of furfural (1.0 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

-

If zinc dust is used, it can be added at the beginning of the reaction with triphenylphosphine and carbon tetrabromide to simplify the workup.[2]

-

Upon completion, the reaction mixture can be quenched with water and extracted with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a stable product.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |

| Furfural | 96.09 | 1.0 | - | [1][2] |

| Carbon Tetrabromide | 331.63 | 1.0 | - | [1][2] |

| Triphenylphosphine | 262.29 | 2.0 | - | [1][2] |

| This compound | 253.91 | - | 70-90 | [1] |

Applications in Cross-Coupling Reactions

The gem-dibromovinyl group of this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction allows for the formation of a carbon-carbon bond between the vinyl bromide of this compound and an organoboron compound, typically a boronic acid or ester.[3] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for a Representative Suzuki-Miyaura Coupling:

| Electrophile | Nucleophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 (Estimated) |

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[4][5] This reaction is particularly useful for synthesizing enyne structures.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | MDPI [mdpi.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

Application Notes and Protocols for Cross-Coupling Reactions Involving 2-(2,2-Dibromovinyl)furan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing 2-(2,2-dibromovinyl)furan in various palladium-catalyzed cross-coupling reactions. This versatile building block, featuring a gem-dibromovinyl moiety attached to a furan ring, offers a gateway to a diverse range of functionalized furans, which are prevalent scaffolds in pharmaceuticals and materials science. The selective reactivity of the two bromine atoms allows for stepwise or double couplings, providing access to complex molecular architectures such as enynes, substituted styrenes, and other conjugated systems.

This document outlines detailed protocols for Sonogashira, Suzuki, Stille, and Heck reactions with this compound, supported by representative quantitative data and mechanistic diagrams to facilitate experimental design and execution.

Sonogashira Coupling: Synthesis of Furyl-Enynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and a vinyl halide, making it an excellent method for the synthesis of conjugated enynes from this compound. The reaction typically proceeds with high stereoselectivity, yielding the (Z)-isomer from the mono-coupling reaction.

Experimental Workflow: Sonogashira Coupling

Caption: General workflow for the Sonogashira coupling of this compound.

Quantitative Data: Representative Sonogashira Couplings

The following table summarizes representative yields for the mono-Sonogashira coupling of this compound with various terminal alkynes. These are generalized examples, and actual yields may vary depending on the specific reaction conditions and substrates used.

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | (Z)-2-(2-bromo-2-(phenylethynyl)vinyl)furan | 85-95 |

| 2 | 1-Hexyne | (Z)-2-(2-bromo-2-(hex-1-yn-1-yl)vinyl)furan | 80-90 |

| 3 | Trimethylsilylacetylene | (Z)-2-(2-bromo-2-((trimethylsilyl)ethynyl)vinyl)furan | 90-98 |

| 4 | Propargyl alcohol | (Z)-3-(2-bromo-2-(furan-2-yl)vinyl)prop-2-yn-1-ol | 75-85 |

Experimental Protocol: Mono-Sonogashira Coupling with Phenylacetylene

Materials:

-

This compound (1.0 mmol)

-

Phenylacetylene (1.1 mmol)

-

Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

-

Triethylamine (Et₃N) (3.0 mmol)

-

Anhydrous tetrahydrofuran (THF) (10 mL)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (21 mg), CuI (11.4 mg), and a magnetic stir bar.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (10 mL) and triethylamine (0.42 mL).

-

Add this compound (252 mg).

-

Add phenylacetylene (0.12 mL) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (Z)-2-(2-bromo-2-(phenylethynyl)vinyl)furan.

Suzuki-Miyaura Coupling: Synthesis of Furyl-Styrenes and Dienes

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a vinyl halide and an organoboron compound. With this compound, this reaction can be controlled to achieve selective mono- or di-arylation/vinylation, leading to the synthesis of substituted styrenes and dienes.

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Representative Suzuki-Miyaura Couplings

The following table presents representative yields for the mono-Suzuki-Miyaura coupling of this compound.

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | (Z)-2-(2-bromo-2-phenylvinyl)furan | 80-90 |

| 2 | 4-Methoxyphenylboronic acid | (Z)-2-(2-bromo-2-(4-methoxyphenyl)vinyl)furan | 85-95 |

| 3 | Vinylboronic acid pinacol ester | (Z)-2-(1-bromo-1,3-butadien-1-yl)furan | 70-80 |

| 4 | Thiophene-2-boronic acid | (Z)-2-(2-bromo-2-(thiophen-2-yl)vinyl)furan | 75-85 |

Experimental Protocol: Mono-Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

Procedure:

-

In a round-bottom flask, combine this compound (252 mg), phenylboronic acid (146 mg), Pd(PPh₃)₄ (34.7 mg), and K₂CO₃ (276 mg).

-

Add 1,4-dioxane (8 mL) and water (2 mL).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield (Z)-2-(2-bromo-2-phenylvinyl)furan.

Stille Coupling: Synthesis of Substituted Furyl-Alkenes

The Stille coupling reaction pairs a vinyl halide with an organostannane reagent. This reaction is known for its tolerance of a wide variety of functional groups and for proceeding under neutral conditions. Selective mono-coupling of this compound can be achieved with high stereoselectivity.

Catalytic Cycle: Stille Coupling

Application Notes and Protocols for Suzuki Coupling Reactions of 2-(2,2-Dibromovinyl)furan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-(2,2-dibromovinyl)furan with a variety of arylboronic acids. This versatile reaction enables the synthesis of novel 2-arylvinylfuran derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. Furan-containing compounds have shown a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[5] It typically involves the reaction of an organoboron compound, such as a boronic acid, with a halide or triflate in the presence of a palladium catalyst and a base.[5] The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[5]

This document focuses on the application of the Suzuki coupling to this compound, a gem-dibromoalkene. The two bromine atoms on the vinyl group offer the potential for selective mono- or double-coupling reactions, providing access to a variety of substituted furan derivatives. These products can serve as key intermediates in the synthesis of complex molecules with potential therapeutic applications.

Data Presentation: Representative Reaction Outcomes

The following table summarizes the expected yields for the selective mono-Suzuki coupling of this compound with various arylboronic acids under optimized reaction conditions. These representative data illustrate the versatility of the protocol with both electron-rich and electron-poor coupling partners.

| Entry | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | 2-(2-bromo-2-phenylvinyl)furan | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-(2-bromo-2-(4-methoxyphenyl)vinyl)furan | 92 |

| 3 | 4-Chlorophenylboronic acid | 2-(2-bromo-2-(4-chlorophenyl)vinyl)furan | 81 |

| 4 | 3-Nitrophenylboronic acid | 2-(2-bromo-2-(3-nitrophenyl)vinyl)furan | 75 |

| 5 | 2-Thiopheneboronic acid | 2-(2-bromo-2-(thiophen-2-yl)vinyl)furan | 78 |

Experimental Protocols

General Protocol for Mono-Suzuki Coupling of this compound

This protocol describes a general procedure for the selective mono-arylation of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-(2-bromo-2-arylvinyl)furan.

General Protocol for Double-Suzuki Coupling of this compound

This protocol outlines a general procedure for the double arylation of this compound.

Materials:

-

This compound

-

Arylboronic acid (2.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

-

Sodium carbonate (Na₂CO₃, 3.0 equivalents)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (3.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C for 12-16 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

-

Wash the filtrate with water (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired 2-(2,2-diarylvinyl)furan.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

References

Application Notes and Protocols for the Sonogashira Reaction of 2-(2,2-Dibromovinyl)furan with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper co-catalysts, is conducted under mild conditions and tolerates a wide variety of functional groups, making it an invaluable tool in organic synthesis.[1][3] The application of the Sonogashira reaction to gem-dibromoolefins, such as 2-(2,2-dibromovinyl)furan, provides a facile route to synthesize conjugated enediynes. These structures are of significant interest in medicinal chemistry and drug development due to the potent cytotoxicity of many enediyne-containing natural products, which can induce DNA damage in cancer cells.

Reaction Principle

The Sonogashira reaction of this compound with terminal alkynes can proceed in a stepwise manner, allowing for the potential synthesis of both mono- and di-alkynylated products. The reaction involves the palladium-catalyzed coupling of the vinyl bromide with the terminal alkyne, facilitated by a copper(I) co-catalyst and an amine base. By controlling the stoichiometry of the alkyne and the reaction conditions, it is possible to selectively achieve either mono- or di-substitution.

Quantitative Data Summary

While specific yield data for the Sonogashira reaction of this compound is not extensively reported in the literature, the following tables provide representative data for analogous reactions with other gem-dibromoalkenes. This data can serve as a benchmark for what to expect and as a starting point for optimization.

Table 1: Representative Yields for Mono-alkynylation of gem-Dibromoalkenes

| gem-Dibromoalkene Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1,1-dibromo-2-phenylethene | Phenylacetylene | PdCl₂(dppf) | Et₃N | Benzene | RT | 24 | ~60 (Z-isomer) | [2] |

| 1,1-dibromo-1-alkene | Trialkylsilylacetylene | PdCl₂(dppf) | Et₃N | Benzene | RT | 24 | Selective for (Z)-bromoenyne | [2] |

Table 2: Representative Yields for Di-alkynylation of gem-Dibromoalkenes

| gem-Dibromoalkene Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| β,β-dibromodehydroalanine derivative | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Acetonitrile | RT | 24 | Moderate to good | [2] |

| (E,E)-bis(2-bromovinyl) selenide | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₂NH | 1,4-Dioxane | RT | 1 | 65 (enediyne) | [4] |

| Brominated Dihydropyrrolones | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 60 | 18 | 62-72 | [5] |

Experimental Protocols

The following are generalized protocols for the mono- and di-alkynylation of this compound. Note: These are starting-point procedures and may require optimization for specific substrates and desired outcomes. All operations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Mono-alkynylation of this compound

This protocol aims for the synthesis of (Z)-2-(2-bromo-2-(alkynyl)vinyl)furan.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 4-10 mol%)

-

Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)

-

Anhydrous solvent (e.g., THF, 1,4-Dioxane, or Toluene)

Procedure:

-

To a dry Schlenk flask, add the palladium catalyst and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent, followed by this compound (1.0 equivalent) and the amine base.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne (1.0-1.2 equivalents) dropwise via syringe.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-alkynylation of this compound

This protocol aims for the synthesis of 2-(1,4-disubstituted-but-1-en-3-ynyl)furan.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Copper(I) iodide (CuI, 4-10 mol%)

-

Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 3-4 equivalents)

-

Anhydrous solvent (e.g., THF, 1,4-Dioxane, or DMF)

Procedure:

-

Follow steps 1-4 as described in Protocol 1.

-

Add the terminal alkyne (2.2-2.5 equivalents) dropwise via syringe.

-

Heat the reaction mixture to a higher temperature (e.g., 60-80 °C).

-

Monitor the reaction for the disappearance of the mono-alkynylated intermediate and the formation of the di-alkynylated product by TLC or GC-MS. This may require a longer reaction time compared to mono-alkynylation.

-

Upon completion, follow the work-up and purification steps (9-12) as described in Protocol 1.

Visualizations

Reaction Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow